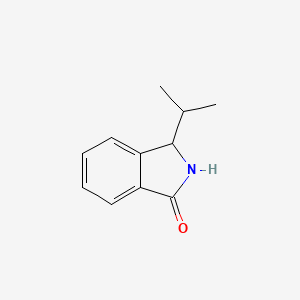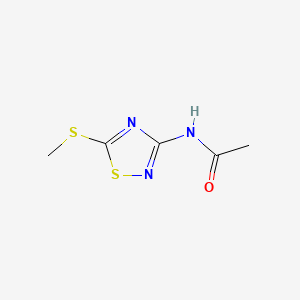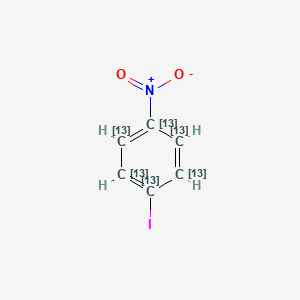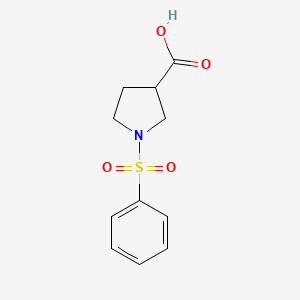![molecular formula C26H43NO2 B591282 (Z)-N-[(3-Méthoxyphényl)méthyl]octadéc-9-énamide CAS No. 883715-21-7](/img/new.no-structure.jpg)
(Z)-N-[(3-Méthoxyphényl)méthyl]octadéc-9-énamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N-[(3-Methoxyphenyl)methyl]octadec-9-enamide is an organic compound with a complex structure that includes a long aliphatic chain and an aromatic ring. This compound is part of the enamide family, which is known for its stability and reactivity, making it valuable in various chemical applications .
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-N-[(3-Methoxyphenyl)methyl]octadec-9-enamide is used as a building block for the synthesis of more complex molecules. Its stability and reactivity make it an ideal candidate for various organic synthesis reactions .
Biology
In biological research, this compound is studied for its potential interactions with biological membranes due to its amphiphilic nature. It can be used to model membrane interactions and study the effects of lipid modifications .
Medicine
In medicine, (Z)-N-[(3-Methoxyphenyl)methyl]octadec-9-enamide is investigated for its potential therapeutic properties. Its structure allows it to interact with various biological targets, making it a candidate for drug development .
Industry
Industrially, this compound is used as a surfactant and emulsifying agent. Its ability to stabilize emulsions makes it valuable in the formulation of cosmetics and pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-[(3-Methoxyphenyl)methyl]octadec-9-enamide typically involves the reaction of 3-methoxybenzylamine with octadec-9-enoic acid. The reaction is carried out under conditions that favor the formation of the (Z)-isomer, which is the more stable configuration. The process often involves the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the amide bond formation .
Industrial Production Methods
In an industrial setting, the production of (Z)-N-[(3-Methoxyphenyl)methyl]octadec-9-enamide can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems also reduces the risk of human error and increases efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-N-[(3-Methoxyphenyl)methyl]octadec-9-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of nitro and halogenated derivatives.
Mécanisme D'action
The mechanism of action of (Z)-N-[(3-Methoxyphenyl)methyl]octadec-9-enamide involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oleamide: Similar in structure but lacks the methoxyphenyl group.
Stearamide: Similar aliphatic chain but lacks the double bond and aromatic ring.
Palmitamide: Shorter aliphatic chain and lacks the aromatic ring.
Uniqueness
(Z)-N-[(3-Methoxyphenyl)methyl]octadec-9-enamide is unique due to its combination of an aromatic ring and a long aliphatic chain with a double bond. This structure provides a balance of hydrophilic and hydrophobic properties, making it versatile in various applications .
Propriétés
Numéro CAS |
883715-21-7 |
|---|---|
Formule moléculaire |
C26H43NO2 |
Poids moléculaire |
401.635 |
Nom IUPAC |
(Z)-N-[(3-methoxyphenyl)methyl]octadec-9-enamide |
InChI |
InChI=1S/C26H43NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-26(28)27-23-24-19-18-20-25(22-24)29-2/h10-11,18-20,22H,3-9,12-17,21,23H2,1-2H3,(H,27,28)/b11-10- |
Clé InChI |
ZMKZIKHBSPDWEF-KHPPLWFESA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCC1=CC(=CC=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methanesulfonic acid;4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-[2-(1H-pyrazolo[3,4-b]pyridin-5-yl)ethynyl]benzamide](/img/structure/B591212.png)
![L-Alanine,N-[(dimethylamino)methyl]-,methylester(9CI)](/img/structure/B591214.png)
![Imidazo[1,2-C]isoxazolo[4,5-E]pyrimidine](/img/structure/B591216.png)




